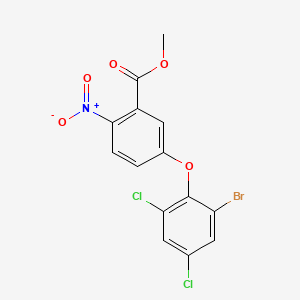![molecular formula C12H26Cl3N5 B13466592 1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)
1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride typically involves multiple steps. One common method involves the reaction of 1-ethylpiperazine with 2-chloro-5-chloromethylpyridine. The reaction is carried out in the presence of potassium carbonate as a base, at a temperature range of 60-70°C for about 2 hours. The product is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethylpiperazin-1-ium 3,5-dinitrobenzoate
- 1-methylpiperazin-1-ium 3,5-dinitrobenzoate
- 1-methylpiperazin-1-ium 4-iodobenzoate
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H26Cl3N5 |
|---|---|
Molecular Weight |
346.7 g/mol |
IUPAC Name |
[5-[(4-ethylpiperazin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine;trihydrochloride |
InChI |
InChI=1S/C12H23N5.3ClH/c1-3-16-4-6-17(7-5-16)10-12-11(8-13)9-14-15(12)2;;;/h9H,3-8,10,13H2,1-2H3;3*1H |
InChI Key |
TUTHHUGCQNUTQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=NN2C)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
![1-[3-methoxy-2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B13466514.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)
![tert-butyl N-{[1-(fluorosulfonyl)piperidin-4-yl]methyl}carbamate](/img/structure/B13466534.png)



![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)

![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
